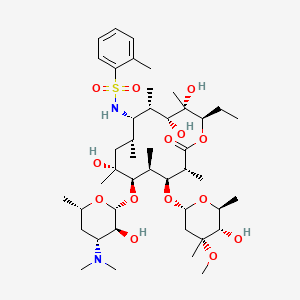
N-(2-Methylbenzenesulfonyl)erythromycylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylbenzenesulfonyl)erythromycylamine is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the substitution of the erythromycin molecule with a 2-methylbenzenesulfonyl group, which enhances its binding affinity and specificity to bacterial ribosomes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbenzenesulfonyl)erythromycylamine typically involves the reaction of erythromycylamine with 2-methylbenzenesulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of erythromycylamine attacks the sulfonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methylbenzenesulfonyl)erythromycylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
N-(2-Methylbenzenesulfonyl)erythromycylamine has several applications in scientific research:
Mecanismo De Acción
N-(2-Methylbenzenesulfonyl)erythromycylamine exerts its effects by binding to the bacterial ribosome, specifically the 50S subunit. This binding inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby preventing protein synthesis. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Nitro-4-azidophenyl)glycinamido erythromycylamine
- Bromoacetamido erythromycylamine
- Fluorescein isothiocyanate derivatives of erythromycylamine
Uniqueness
N-(2-Methylbenzenesulfonyl)erythromycylamine is unique due to its enhanced binding affinity and specificity to bacterial ribosomes compared to other N-substituted erythromycylamines. This makes it a valuable tool in studying ribosomal function and developing new antibiotics .
Propiedades
Número CAS |
61066-22-6 |
|---|---|
Fórmula molecular |
C44H76N2O14S |
Peso molecular |
889.1 g/mol |
Nombre IUPAC |
N-[(2R,3S,4R,5S,6S,7R,9R,10R,11S,12S,13R)-10-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C44H76N2O14S/c1-15-32-44(11,52)37(48)26(5)34(45-61(53,54)31-19-17-16-18-23(31)2)24(3)21-42(9,51)39(60-41-35(47)30(46(12)13)20-25(4)56-41)27(6)36(28(7)40(50)58-32)59-33-22-43(10,55-14)38(49)29(8)57-33/h16-19,24-30,32-39,41,45,47-49,51-52H,15,20-22H2,1-14H3/t24-,25+,26+,27+,28-,29+,30-,32-,33+,34+,35+,36+,37-,38+,39-,41-,42-,43-,44-/m1/s1 |
Clave InChI |
CONDRHUKXSYFDV-IFNNNTLBSA-N |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=CC=C4C)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=CC=C4C)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)
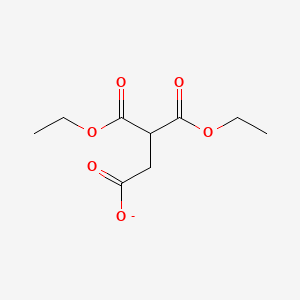
![1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene](/img/structure/B14607369.png)
![2-Methoxy-4-[2-(propylamino)propyl]phenol](/img/structure/B14607382.png)
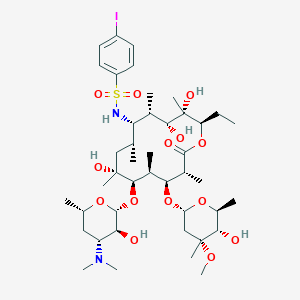

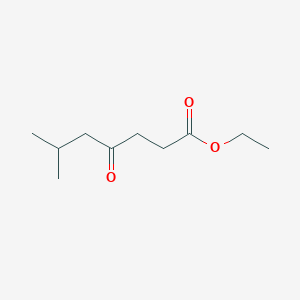
![2-[1-(4-Chlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607417.png)
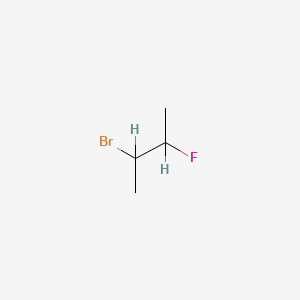
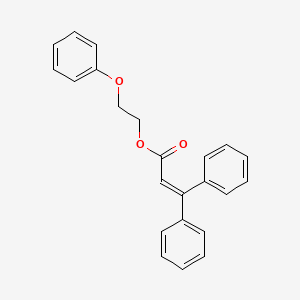
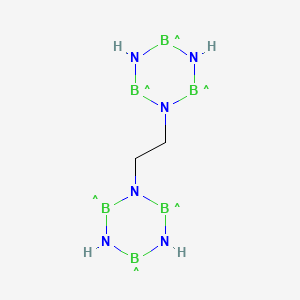
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)
![1-[2-(2-Methylphenyl)propyl]-1H-imidazole](/img/structure/B14607435.png)
